Propylene glycol 1-caprate
Overview
Description
Propylene glycol 1-caprate, also known as 1,2-propanediol monocaprate, is an ester formed from propylene glycol and capric acid. This compound is a colorless to pale yellow liquid with a faint odor. It is primarily used in the formulation of personal care products, pharmaceuticals, and as a food additive due to its emulsifying and solubilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol 1-caprate is synthesized through the esterification of propylene glycol with capric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and capric acid.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, including carboxylic acids and aldehydes.
Reduction: Reduction reactions are less common for this compound, but it can be reduced to form alcohol derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and capric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Scientific Research Applications
Propylene glycol 1-caprate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a cryoprotectant to preserve biological samples.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying and solubilizing properties.
Mechanism of Action
The mechanism of action of propylene glycol 1-caprate involves its ability to interact with lipid membranes and proteins. It acts as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. In pharmaceutical applications, it enhances the solubility and bioavailability of active ingredients by forming micelles or other colloidal structures that facilitate drug absorption.
Comparison with Similar Compounds
Propylene glycol monocaprylate: Another ester of propylene glycol with caprylic acid, used for similar applications.
Glyceryl monocaprate: An ester of glycerol and capric acid, also used as an emulsifier and solubilizer.
Polyethylene glycol monocaprate: A polyethylene glycol ester with capric acid, used in pharmaceutical and cosmetic formulations.
Uniqueness: Propylene glycol 1-caprate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier and solubilizer in a wide range of applications. Its ability to enhance the solubility and bioavailability of active ingredients sets it apart from other similar compounds.
Properties
IUPAC Name |
2-hydroxypropyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-11-12(2)14/h12,14H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSZANDZBCBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431194 | |
Record name | Decanoic acid, 2-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88357-29-3 | |
Record name | Propylene glycol 1-caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088357293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYLENE GLYCOL 1-CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3712XI7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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